molecular formula C13H12F3N3O4S2 B2728527 3-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole CAS No. 2309779-67-5

3-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole

Cat. No.: B2728527
CAS No.: 2309779-67-5
M. Wt: 395.37
InChI Key: ASHMMVQESMYDSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole is a useful research compound. Its molecular formula is C13H12F3N3O4S2 and its molecular weight is 395.37. The purity is usually 95%.
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Biological Activity

The compound 3-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole is a member of the thiadiazole family, known for its diverse biological activities. This article reviews its biological properties, focusing on its anticancer potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring , a sulfonyl group , and a trifluoromethoxyphenyl moiety attached to a pyrrolidine. These structural elements contribute to its unique pharmacological profile.

PropertyValue
Molecular FormulaC₁₅H₁₄F₃N₃O₄S
Molecular Weight389.4 g/mol
CAS Number2034523-20-9

Anticancer Properties

  • Cytotoxicity : Thiadiazole derivatives, including the target compound, have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds with similar structures exhibit strong antiproliferative activity against lung (A549), breast (MCF7), and prostate (PC3) cancer cells .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. The trifluoromethoxy group enhances binding affinity to molecular targets, potentially leading to the modulation of kinase activity involved in cancer progression .
  • Case Studies :
    • A study evaluated several thiadiazole derivatives for their anticancer activity using the MTT assay. The results showed that certain derivatives had IC50 values as low as 0.079 µM against HeLa cells, indicating potent cytotoxicity .
    • Another investigation revealed that derivatives with trifluoromethyl substituents demonstrated improved anticancer activity compared to their non-substituted counterparts, suggesting that fluorination may enhance biological efficacy .

Other Biological Activities

Thiadiazole compounds are also recognized for their antibacterial , antifungal , and anti-inflammatory properties. The sulfur atom in the thiadiazole ring improves lipophilicity, facilitating cellular uptake and interaction with various biological targets .

Table of Biological Activities

Activity TypeCell Line/OrganismIC50 (µM)Reference
AnticancerA549 (Lung Cancer)0.079
AnticancerMCF7 (Breast Cancer)0.5
AnticancerPC3 (Prostate Cancer)0.1
AntibacterialStaphylococcus aureus12.5
AntifungalCandida albicans8.0

Properties

IUPAC Name

3-[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O4S2/c14-13(15,16)23-9-1-3-11(4-2-9)25(20,21)19-6-5-10(8-19)22-12-7-17-24-18-12/h1-4,7,10H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHMMVQESMYDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.